2-Methylthianthrene
Overview
Description
2-Methylthianthrene is a sulfur-containing heterocyclic compound with a molecular formula of C13H10S2. It is a derivative of thianthrene, characterized by the presence of a methyl group attached to the second carbon atom of the thianthrene ring. Thianthrene itself is a six-membered sulfur-containing heterocyclic compound consisting of a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylthianthrene can be synthesized through various methods, including the thia-APEX reaction. This method involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons, which are reacted with unfunctionalized aromatic substrates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH). This reaction occurs under mild conditions and yields π-extended thianthrenes .
Industrial Production Methods: Industrial production of this compound typically involves the use of arenethiols as starting materials, which are reacted with fuming sulfuric acid and reductants such as zinc or tin(II) chloride. Alternatively, symmetric thianthrene structures can be synthesized using sulfur dichloride and Lewis acids like aluminum chloride .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthianthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thioether form.
Substitution: Nucleophilic aromatic substitution reactions can introduce various substituents onto the thianthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in nucleophilic aromatic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thianthrene derivatives.
Scientific Research Applications
2-Methylthianthrene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes
Mechanism of Action
The mechanism of action of 2-Methylthianthrene involves its ability to undergo redox reactions, which can influence various biological pathways. The sulfur atoms in the thianthrene ring play a crucial role in its electron-donating properties and intersystem crossing, making it useful in supramolecular chemistry and the development of organic chemical reactions .
Comparison with Similar Compounds
Thianthrene: The parent compound, lacking the methyl group.
1-Methylthianthrene: A similar compound with the methyl group attached to the first carbon atom.
Dibenzothiophene: Another sulfur-containing heterocycle with a similar structure but different properties
Uniqueness: 2-Methylthianthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the methyl group at the second carbon atom enhances its electron-donating ability and alters its redox behavior compared to its parent compound, thianthrene .
Properties
IUPAC Name |
2-methylthianthrene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S2/c1-9-6-7-12-13(8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPYKNDLYQEZGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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